Feruloylspermine
CAS No.:
Cat. No.: VC0205341
Molecular Formula: C₂₀H₃₄N₄O₃
Molecular Weight: 378.51
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₀H₃₄N₄O₃ |
|---|---|
| Molecular Weight | 378.51 |
Introduction
Chemical Structure and Properties
Feruloylspermine belongs to the class of phenolamides, specifically hydroxycinnamic acid amides, which are characterized by the conjugation of hydroxycinnamic acids with polyamines. The core structure consists of ferulic acid linked to spermine through an amide bond.
Molecular Structure
Feruloylspermine is formed when a feruloyl group (derived from ferulic acid) is attached to one of the nitrogen atoms in spermine. Spermine itself is a polyamine with the formula C₁₀H₂₆N₄, also known as N,N'-bis(3-aminopropyl)butane-1,4-diamine . The addition of the feruloyl group creates a conjugate with modified properties compared to the parent polyamine.
Chemical Properties
While specific data on feruloylspermine is limited in the current literature, its properties can be inferred from similar compounds. Based on related polyamine conjugates, the following properties have been compiled:
The feruloyl group contributes a hydroxyl and methoxy group attached to a phenyl ring, which likely confers antioxidant properties to the conjugate, similar to other ferulic acid derivatives .
Biosynthesis Pathways
Polyamine Synthesis
The biosynthesis of feruloylspermine first requires the production of its polyamine component, spermine. In plants, polyamine synthesis follows well-established pathways:
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Putrescine synthesis occurs through either:
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Spermidine formation:
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Spermine formation:
Conjugation Process
The final step in feruloylspermine biosynthesis involves the conjugation of the polyamine with ferulic acid:
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Ferulic acid is activated to feruloyl-CoA by the action of 4-coumarate:CoA ligase
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Transfer of the feruloyl group from feruloyl-CoA to spermine is catalyzed by specific acyltransferases, likely belonging to the BAHD family of acyltransferases
The general reaction can be summarized as:
Feruloyl-CoA + Spermine → Feruloylspermine + CoA-SH
Research on similar compounds indicates that this conjugation is typically catalyzed by specific hydroxycinnamoyl transferases, which exhibit varying degrees of substrate specificity .
Biological Functions
Roles in Plant Defense
Feruloylspermine, like other polyamine conjugates, likely plays important roles in plant defense mechanisms:
During pathogen attack, plants often accumulate polyamine conjugates at infection sites. These compounds contribute to the strengthening of cell walls and may exhibit direct antimicrobial activities .
Developmental Roles
Beyond defense functions, feruloylspermine and related compounds participate in plant development:
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Reproductive Development:
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Root Development:
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Stress Adaptation:
Antioxidant Properties
Free Radical Scavenging
Like other ferulic acid derivatives, feruloylspermine likely possesses significant antioxidant activity. This functionality arises from the phenolic structure of the feruloyl moiety, which can donate hydrogen atoms to neutralize free radicals.
Studies on related compounds have demonstrated substantial antioxidant capacities as measured by standard assays:
Research on spermidine derivatives has shown that triferuloyl spermidines exhibit particularly strong antioxidant activities, suggesting that feruloylspermine may similarly possess substantial antioxidant capabilities .
Protective Effects
The antioxidant properties of feruloylspermine likely contribute to its protective functions in plants:
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Membrane Protection:
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Helps maintain membrane integrity during oxidative stress
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May prevent lipid peroxidation
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Macromolecule Preservation:
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Protects proteins and nucleic acids from oxidative damage
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Helps maintain cellular function during stress conditions
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Analytical Detection and Identification
Chromatographic Methods
Detection and quantification of feruloylspermine typically employs chromatographic techniques, similar to those used for related compounds:
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High-Performance Liquid Chromatography (HPLC):
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Often coupled with UV detection at wavelengths characteristic for hydroxycinnamic acids (around 320 nm)
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Allows separation from other polyamine conjugates
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Provides definitive identification through molecular weight determination
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Fragmentation patterns can confirm structural features
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Mass Spectrometry Identification
Mass spectrometry provides essential structural information for feruloylspermine identification:
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Molecular Ion:
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Corresponds to the molecular weight of the intact molecule
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Helps confirm the presence of both feruloyl and spermine moieties
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Fragmentation Pattern:
Studies on similar compounds have established diagnostic fragmentation patterns that can be used to determine the position of acylation on the polyamine backbone .
Research Findings and Applications
Plant Stress Responses
Recent research on related compounds suggests important roles for polyamine conjugates like feruloylspermine in plant stress responses:
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Drought Resistance:
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Studies indicate that polyamine conjugates accumulate during water deficit
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May help maintain cellular water status and membrane integrity
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Pathogen Defense:
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Environmental Adaptation:
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Accumulation in response to various environmental stressors
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May serve as biomarkers for stress conditions in plants
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Agricultural Applications
The functions of feruloylspermine suggest potential agricultural applications:
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Crop Improvement:
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Targeting of biosynthetic pathways to enhance plant stress resistance
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Selection of varieties with enhanced polyamine conjugate production
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Biomarker Development:
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Use as indicators of plant health and stress status
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Potential for monitoring crop responses to environmental conditions
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Biostimulant Applications:
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